4-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
CAS No.: 2034291-26-2
Cat. No.: VC4363955
Molecular Formula: C20H23BrN2O4
Molecular Weight: 435.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034291-26-2 |
|---|---|
| Molecular Formula | C20H23BrN2O4 |
| Molecular Weight | 435.318 |
| IUPAC Name | 4-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
| Standard InChI | InChI=1S/C20H23BrN2O4/c1-13-10-16(12-19(24)22(13)2)27-14-6-8-23(9-7-14)20(25)17-11-15(26-3)4-5-18(17)21/h4-5,10-12,14H,6-9H2,1-3H3 |
| Standard InChI Key | ZICQTXNYPMWVHG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)Br |
Introduction
The compound 4-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule with a unique structural composition. It features a pyridinone core linked to a piperidine moiety, which is further substituted with a bromo and methoxy benzoyl group. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis and Chemical Reactivity
The synthesis of 4-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, including the formation of the piperidine moiety and its subsequent coupling with the pyridinone core. The presence of the bromo substituent allows for nucleophilic substitution reactions, while the methoxy groups can participate in electrophilic aromatic substitution, making the compound versatile for further derivatization.
Biological Activity and Potential Applications
While specific biological activity data for 4-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is limited, compounds with similar structures have shown potential in various therapeutic areas. The piperidine moiety, in particular, suggests possible interactions with biological targets relevant to neuropharmacology, such as antipsychotics or antidepressants. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential.
Comparison with Related Compounds
Compounds structurally similar to 4-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one often feature diverse functional groups that confer distinct biological properties. For example, 2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine has shown promise in neuropharmacology due to its piperidine moiety. The unique combination of functional groups in 4-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one may offer different biological activities compared to these related compounds.
Future Research Directions
Future studies should focus on the pharmacodynamics and pharmacokinetics of 4-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one. This includes:
-
In Vitro Assays: To determine its interaction with potential biological targets.
-
In Vivo Studies: To assess its safety profile and therapeutic efficacy.
-
Structural Modifications: To explore how altering the compound's structure affects its biological activity.
These investigations will provide valuable insights into the compound's potential applications in medicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume